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molecular formula C15H12FNO B1532788 2-Fluoro-6-(1-phenylethoxy)benzonitrile CAS No. 872180-50-2

2-Fluoro-6-(1-phenylethoxy)benzonitrile

Cat. No. B1532788
M. Wt: 241.26 g/mol
InChI Key: RRRUJCNSKMHZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888366B2

Procedure details

Sodium hydride (60%; 316 mg; 7.9 mmol) was suspended in DMF and cooled to 0° C. sec-Phenethyl alcohol (966 mg; 7.9 mmol) was dissolved in DMF and added dropwise to the sodium hydride mixture. The solution was allowed to warm to room temperature and stirred for 1 hour. The solution was then cooled to 0° C. 2,6-Difluorobenzonitrile (1 g; 7.2 mmol) in DMF was cooled to 0° C. and the alcohol mixture was added dropwise to the benzonitrile solution and stirred for 2 hours. The solution was poured over 100 mL of cooled water. The solution was stored in the refrigerator for 3 hours and the solid was collected by filtration and dried under vacuum to yield 1.50 grams of 2-fluoro-6-(1-phenylethoxy)benzonitrile.
Quantity
316 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
966 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([OH:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:17](F)[C:14]=1[C:15]#[N:16].C(#N)C1C=CC=CC=1>CN(C=O)C.O>[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:17]([O:11][CH:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:3])[C:14]=1[C:15]#[N:16] |f:0.1|

Inputs

Step One
Name
Quantity
316 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
966 mg
Type
reactant
Smiles
CC(C1=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0° C
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
The solution was stored in the refrigerator for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)OC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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